(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. The presence of a tert-butyl group and a nitrophenoxy substituent enhances its chemical reactivity and biological activity.
The synthesis of (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate typically involves several key steps:
These synthetic routes may vary slightly based on the specific precursors used and the desired stereochemistry.
The molecular formula of (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is , with a molecular weight of 308.33 g/mol . The structure features a pyrrolidine ring connected to a tert-butyl group, a carboxylate moiety, and a nitrophenoxy substituent that contributes to its unique properties.
Key structural data includes:
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include palladium catalysts for oxidation, sodium borohydride or lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.
The mechanism of action for (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with biological targets such as proteins and enzymes. The fluorinated nitrophenoxy group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which modulate enzyme activity. The rigidity provided by the pyrrolidine ring enhances binding affinity and specificity towards these targets.
The physical properties of (S)-tert-butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate include:
Chemical properties include:
Further analyses may include spectral data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to characterize its structure more thoroughly.
(S)-tert-butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate has potential applications in scientific research, particularly in medicinal chemistry where it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its unique structural features make it suitable for studying structure–activity relationships in drug design .
Chiral pyrrolidines occupy a privileged position in synthetic chemistry due to their defined stereogenicity, conformational flexibility, and hydrogen-bonding capability. The saturated five-membered ring undergoes pseudorotation, enabling adaptive three-dimensional orientations that optimize substrate binding in catalytic processes [6]. Compared to planar heterocycles like pyrrole, pyrrolidine derivatives exhibit enhanced aqueous solubility (LogS ≈ 0.85) and reduced lipophilicity (LogP ≈ 0.46), facilitating their use in biologically relevant environments [6].
Table 1: Comparative Analysis of Pyrrolidine-Based Synthetic Intermediates
Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Primary Synthetic Applications | |
---|---|---|---|---|---|
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | 1233860-33-7 | C₁₅H₁₉FN₂O₅ | ortho-Fluoro nitrophenoxy, Boc | Pharmaceutical intermediates, Catalysts | |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | C₁₀H₁₉NO₅S | Mesylate, Boc | Nucleophilic substitution scaffolds | |
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate | 114214-70-9 | C₁₇H₂₅NO₅S | Tosylate, Boc | Chiral linker for peptide coupling | |
(S)-tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | 1067230-64-1 | C₁₀H₁₈BrNO₂ | Bromomethyl, Boc | C-C bond formation via organometallics | |
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 114214-69-6 | C₁₀H₁₉NO₃ | Hydroxymethyl, Boc | Oxidation to aldehydes/carboxylic acids | [2] [4] [7] |
The Boc-protecting group in these derivatives enables sequential functionalization: Acid-labile deprotection yields free amines for further modification, while the C-3 substituent (nitrophenoxy, mesylate, or bromomethyl) serves as a reactive handle. In the target compound, the ortho-fluoro and nitro groups create a sterically congested electrophilic center, facilitating nucleophilic aromatic substitution (SNAr) reactions with regioselectivity [1] [9]. This contrasts with C-3 hydroxymethyl derivatives (CAS 114214-69-6), where the primary alcohol undergoes oxidation or esterification [2].
The 2-fluoro-6-nitrophenoxy moiety confers distinctive electronic properties and steric constraints that drive molecular recognition. Ortho-fluorination induces a 120° C-O-Ar bond angle, creating a concave steric profile that favors selective π-stacking in enzyme binding pockets. Nitro-group reduction generates aniline derivatives for subsequent amide coupling or cyclization reactions—a key strategy in antibiotic synthesis [5] [9].
Quantum mechanical calculations reveal the nitro group’s electron-withdrawing effect lowers the LUMO energy (-3.2 eV) at the aromatic ring, enhancing susceptibility to nucleophilic attack. Neighboring-group participation by the fluorine atom further stabilizes the Meisenheimer complex during SNAr, enabling reactions with typically unreactive nucleophiles like secondary amines [3] [9]. These properties are exploited in kinase inhibitor development, where the compound serves as a precursor to ATP-competitive fragments that occupy hydrophobic pockets through nitrophenyl insertion [5].
Table 2: Hydrogen Bonding Capacity of Nitrophenoxy-Containing Pyrrolidines
Substituent Pattern | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) | DNA Intercalation Potential | |
---|---|---|---|---|---|
2-Fluoro-6-nitrophenoxy | 5 | 0 | 89.7 | Moderate (ΔTm = +8.5°C) | |
3-Fluoro-2-nitrophenoxy | 5 | 0 | 89.7 | Low (ΔTm = +2.1°C) | |
2-Fluoro-4-nitrophenoxy | 5 | 0 | 89.7 | High (ΔTm = +12.3°C) | [1] [3] [5] |
Bioactivity studies demonstrate that analogs like N-1 biphenyl fluoroquinolones—synthesized from similar nitrophenoxy intermediates—inhibit human topoisomerase I (hTopoI) via DNA intercalation. The nitrophenyl group inserts between base pairs, disrupting DNA processing in cancer cells (IC₅₀ = 26.0 μM) [5]. Fluorine’s electronegativity enhances binding affinity by forming halogen bonds with DNA backbone phosphates, a feature leveraged in antineoplastic agent design.
Catalysis
Chiral pyrrolidine derivatives serve as organocatalysts in enantioselective transformations. Peptides incorporating (S)-3-substituted pyrrolidines facilitate epoxidations via Juliá-Colonna mechanisms, where the nitro group coordinates peroxide nucleophiles. Catalyst 2.3a (Fig. 2a), featuring a poly-Leu helix terminated by the pyrrolidine-nitrophenoxy motif, achieves 94% ee in chalcone epoxidation by orienting substrates via H-bonding to nitro oxygen [8].
Pharmaceutical Synthesis
This compound enables modular construction of drug candidates:
Table 3: Synthetic Routes to (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Method | Starting Material | Key Steps | Yield | Stereocontrol | |
---|---|---|---|---|---|
Nucleophilic Aromatic Substitution | (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate + 1,2-Difluoro-3-nitrobenzene | K₂CO₃/DMF, 80°C, 12h | 68% | Retention of chiral integrity | |
Mitsunobu Reaction | (S)-3-Hydroxypyrrolidine + 2-Fluoro-6-nitrophenol | DIAD/PPh₃, then Boc protection | 52% | Inversion at C3 | |
Resolved Intermediate | Racemic tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | Chiral HPLC separation | 35% | >99% ee | |
Enzymatic Resolution | tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | Lipase-catalyzed hydrolysis | 41% | 98% ee | [1] [4] [7] |
The Boc group’s orthogonal protection enables cascade functionalization: Following SNAr with the phenoxy component, acidic deprotection (TFA/DCM) liberates the pyrrolidine nitrogen for reductive amination or acylation. This strategy constructs complex molecules like topoisomerase inhibitors while preserving stereochemistry [5].
Table 4: Target Compounds Incorporating This Chiral Building Block
Compound Name | CAS Number | Therapeutic Area | Biological Target | |
---|---|---|---|---|
(S)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | 1233860-18-8 | Oncology | Topoisomerase I | |
(S)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate | 1233860-16-6 | Antimicrobial | DNA gyrase | |
N1-Biphenyl fluoroquinolone UITT-3-217 | Not disclosed | Oncology (Colon cancer) | Topoisomerase I/II | |
Pyrrolidine-based DPP-4 inhibitor | Patent protected | Metabolic disorders | Dipeptidyl peptidase-4 | [3] [5] [9] |
Concluding Remarks
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate exemplifies rational molecular design, merging stereochemical complexity with orthogonal reactivity. Its applications span from catalytic peptide frameworks to kinase inhibitor synthesis, underscoring the enduring value of chiral pyrrolidine architecture in functional molecule development. Future research will likely exploit its SNAr versatility for constructing sp³-enriched compound libraries targeting protein-protein interactions.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5